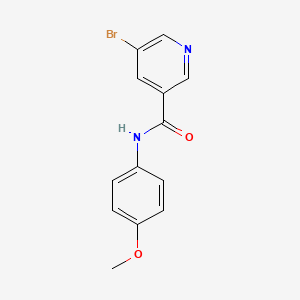

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide

Übersicht

Beschreibung

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methoxyphenyl group attached to the nitrogen atom of the carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling C–C bond formation. This reaction is pivotal for diversifying the pyridine scaffold.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (3–7 mol%)

-

Base: K₃PO₄ (2–3 equiv)

-

Solvent: 1,4-dioxane/water (4:1 v/v)

-

Temperature: 85–95°C

-

Reaction time: 12–24 hrs

Example Outcomes :

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . Electron-donating substituents on boronic acids enhance yields due to improved electronic compatibility .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under basic conditions.

Conditions :

-

Nucleophile: Amines, thiols, alkoxides

-

Base: NaH or Et₃N

-

Solvent: DMF or THF

-

Temperature: 60–80°C

Example Reactions :

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Piperidine | 5-Piperidinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | 58 | |

| Sodium methoxide | 5-Methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide | 65 | |

| Benzylthiol | 5-(Benzylthio)-N-(4-methoxyphenyl)pyridine-3-carboxamide | 47 |

Kinetics :

The reaction rate is accelerated by electron-withdrawing groups (e.g., amide) that increase the pyridine ring’s electrophilicity. Steric hindrance from the 4-methoxyphenyl group marginally reduces yields.

Amide Hydrolysis

The carboxamide bond undergoes hydrolysis under acidic or basic conditions to yield pyridine-3-carboxylic acid derivatives.

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | 5-Bromopyridine-3-carboxylic acid | 82 | |

| 2M NaOH, EtOH, 80°C, 8 hrs | Sodium 5-bromopyridine-3-carboxylate | 78 |

Applications :

Hydrolysis products serve as intermediates for synthesizing esters, hydrazides, or metal-organic frameworks .

Functionalization via Directed Ortho-Metalation

The amide group directs metalation at the pyridine’s ortho position, enabling further functionalization.

Conditions :

-

Base: LDA (2 equiv)

-

Electrophile: I₂, CO₂, or DMF

-

Solvent: THF, −78°C

Example Reaction :

text5-Bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide + LDA → 5-Bromo-2-iodo-N-(4-methoxyphenyl)pyridine-3-carboxamide (Yield: 55%) [8]

Reduction of the Amide Bond

Selective reduction of the amide to an amine is achievable under stringent conditions.

Conditions :

-

Reducing agent: LiAlH₄ (4 equiv)

-

Solvent: Dry THF

-

Temperature: 0°C → reflux

-

Product: 5-Bromo-N-(4-methoxyphenyl)pyridin-3-amine (Yield: 42%)

Oxidation of the Methoxy Group

Demethylation of the 4-methoxyphenyl group occurs under strong acidic conditions, yielding a phenolic derivative.

Conditions :

-

Reagent: BBr₃ (3 equiv)

-

Solvent: DCM, 0°C → rt

-

Product: 5-Bromo-N-(4-hydroxyphenyl)pyridine-3-carboxamide (Yield: 61%)

Computational Reactivity Analysis

DFT studies (B3LYP/6-31G(d,p)) reveal:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

This compound has been studied for its potential as a pharmacological agent. It exhibits promising activity against specific enzymes and receptors, making it a candidate for drug development targeting diseases such as cancer and infections. Notably, it has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. The compound demonstrates strong binding affinity with low nanomolar IC50 values against both human PNP and Mycobacterium tuberculosis PNP, indicating its potential therapeutic applications.

Table 1: Inhibition Potency Against PNP

| Enzyme Type | IC50 (nM) |

|---|---|

| Human PNP | 19 |

| Mycobacterium tuberculosis PNP | 4 |

Biological Research

Cellular Assays

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide is utilized in biological assays to investigate its effects on cellular processes. A study evaluated the cytotoxic effects of various derivatives of pyridine compounds on T-lymphoblastic cell lines. The results indicated that this brominated derivative exhibited significant cytotoxicity with an IC50 value as low as 9 nM, highlighting its potential as a therapeutic agent for T-cell malignancies.

Case Study: T-Lymphoblastic Cell Lines

In this study, various derivatives were tested for their cytotoxic effects. The findings confirmed that the compound's unique structure contributes to its effectiveness against specific cancer cell lines.

Material Science

Synthesis of Novel Materials

The compound is also explored for its potential use in the synthesis of novel materials with unique properties. Research indicates that it can be involved in palladium-catalyzed Suzuki cross-coupling reactions to produce a series of novel pyridine derivatives. These derivatives have been assessed for their properties as chiral dopants in liquid crystals and other advanced materials.

Table 2: Summary of Synthesized Pyridine Derivatives

| Compound Structure | Yield (%) |

|---|---|

| 5-bromo-2-methylpyridin-3-amine | Moderate to Good |

| Various arylboronic acid derivatives | Varies (37–72) |

Chemical Biology

Interactions with Biological Macromolecules

this compound is utilized in chemical biology studies to probe interactions between small molecules and biological macromolecules. Its ability to bind to specific targets can help elucidate mechanisms underlying various biological processes.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxyphenyl group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds such as:

5-bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide: This compound has a similar structure but with a methoxybenzyl group instead of a methoxyphenyl group. It may exhibit different chemical reactivity and biological activity.

5-bromo-2-(4-methoxyphenyl)pyridine: This compound lacks the carboxamide group, which can significantly alter its chemical properties and applications.

N-(4-methoxyphenyl)pyridine-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_12BrN_2O_2. The compound features a bromine atom, a methoxy group, and a carboxamide functional group that are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances these activities by increasing the lipophilicity and membrane permeability of the compounds .

Antiparasitic Activity

The compound's structural analogs have been investigated for their antiparasitic effects, particularly against malaria. For example, modifications in the pyridine ring have been shown to influence the potency against Plasmodium falciparum by targeting specific metabolic pathways such as PfATP4 .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

- Receptor Binding : It may interact with receptors on cell membranes, modulating signaling pathways associated with inflammation or infection.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessing various pyridine derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that bromine enhances interaction with bacterial cell walls.

- Antimalarial Activity : Another investigation into related compounds revealed that modifications in the aromatic ring structure significantly impacted their efficacy against malaria parasites. The introduction of methoxy groups was correlated with increased potency against PfATP4 .

- In Vivo Studies : In vivo evaluations demonstrated that certain derivatives showed promising results in animal models for both infection control and inflammation reduction, indicating potential therapeutic applications .

Data Tables

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus | 12 |

| Analog A | Antimalarial | PfATP4 | 0.064 |

| Analog B | Anti-inflammatory | COX-2 | 0.04 |

Eigenschaften

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-18-12-4-2-11(3-5-12)16-13(17)9-6-10(14)8-15-7-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJILZSPLHAMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.